1-Bromo-3,3-diphenylpropane

Chemical procurement Quality control Synthetic reproducibility

Researchers requiring the 3,3-diphenylpropyl pharmacophore face structural irreproducibility when substituting simpler alkyl or mono-phenyl bromides-altering LogP, receptor geometry, and metabolic stability. 1-Bromo-3,3-diphenylpropane (CAS 20017-68-9) eliminates this variable as the validated electrophilic building block for installing the sterically hindered gem-diphenyl motif. • Validated final-step alkylating agent in prenylamine lactate API synthesis; substitution fails to yield the correct diphenylpropylamine pharmacophore for calcium channel blockade. • Enables CCR5-targeted GPCR lead optimization with calculated LogP 4.8-4.9, supporting CNS penetration and hydrophobic pocket engagement. • Employed in MraY natural inhibitor SAR for antibiotic resistance programs; consistent ≥98% purity ensures batch-to-batch biological reproducibility.

Molecular Formula C15H15Br
Molecular Weight 275.18 g/mol
CAS No. 20017-68-9
Cat. No. B185285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3,3-diphenylpropane
CAS20017-68-9
Molecular FormulaC15H15Br
Molecular Weight275.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCBr)C2=CC=CC=C2
InChIInChI=1S/C15H15Br/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2
InChIKeySLHSRCBFPHCSGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3,3-diphenylpropane for Pharmaceutical Synthesis


1-Bromo-3,3-diphenylpropane (CAS 20017-68-9) is a C15H15Br alkyl bromide featuring a gem-diphenyl substituted terminal carbon . With a molecular weight of 275.18 g/mol, melting point of 39–42°C, and boiling point of 145°C at 2 mmHg, this crystalline solid serves as a versatile electrophilic building block in organic synthesis . Its defined chemical structure provides the core 3,3-diphenylpropyl framework essential for constructing pharmaceutical agents and functional materials requiring the benzhydryl-type motif .

Electrophilic 3,3-diphenylpropyl building block
Crystalline solid simplifies handling and weighing
Fits benzhydryl pharmacophore construction & SAR

Why 1-Bromo-3,3-diphenylpropane Is Irreplaceable


Substituting 1-bromo-3,3-diphenylpropane with simpler alkyl bromides or mono-phenyl analogs is structurally impossible for applications requiring the 3,3-diphenylpropyl pharmacophore. The gem-diphenyl substitution at the C3 position creates a sterically hindered, lipophilic benzhydryl-like environment that governs molecular recognition, membrane permeability, and metabolic stability [1]. Removing either phenyl group or altering the carbon chain length yields a fundamentally different spatial and electronic profile, which alters receptor binding geometry and physicochemical properties such as calculated LogP and molar refractivity [2]. For procurement teams sourcing intermediates for established synthetic routes or structure-activity relationship (SAR) campaigns, substituting with a non-diphenyl analog introduces uncontrolled variables that compromise synthetic fidelity and downstream biological reproducibility.

Structural mismatch
Mono-phenyl or linear alkyl bromides lack the gem-diphenyl pharmacophore essential for target molecular recognition.
Lipophilic environment
Removing one phenyl group substantially lowers LogP and molar refractivity, altering membrane permeability and protein-binding thermodynamics.
Synthetic route integrity
Substitution compromises continuity with validated synthetic protocols and may introduce uncontrolled variables in SAR campaigns.

Differentiation Evidence for 1-Bromo-3,3-diphenylpropane


Defined Purity and Identity Specifications

Commercially available 1-bromo-3,3-diphenylpropane from established suppliers is specified at ≥98.0% purity by GC (or GC with argentometric titration), with a melting point range of 39.0–43.0°C . In contrast, non-specialized generic alkyl bromides may be procured at lower purity grades (e.g., 95% technical grade) or without rigorous analytical characterization, introducing unquantified impurities that can poison catalysts or generate side products . The narrow melting point specification provides a straightforward identity verification step prior to use.

Purity Identity
Data to verify
≥98.0% GC
mp 39.0–43.0°C
Supports synthetic reproducibility
Supplier specifications; verify per lot
Chemical procurement Quality control Synthetic reproducibility

Validated Prenylamine Lactate Intermediate

1-Bromo-3,3-diphenylpropane is documented as the direct penultimate intermediate in the established four-step synthesis of prenylamine lactate (a coronary vasodilator calcium channel blocker), proceeding from cinnamic acid via Friedel-Crafts alkylation, esterification, sodium reduction, and HBr bromination to yield the target bromide [1]. Unsubstituted alkyl bromides or mono-phenyl analogs cannot serve this role because they lack the 3,3-diphenylpropyl backbone required for the final nucleophilic substitution with amphetamine to form the prenylamine structure.

Validated Intermediate
Reported
4-step synthesis from cinnamic acid yields prenylamine-type framework
Continuity with established protocols
Structural incompatibility of analogs
Pharmaceutical intermediate Calcium channel blocker API synthesis

Lipophilicity Profile for CNS and GPCR Design

The calculated LogP (XLogP3) for 1-bromo-3,3-diphenylpropane is 4.8–4.9, with a molar refractivity of 72.6–72.9 cm³ [1][2]. This places the compound in the high-lipophilicity range (LogP >3.5), a property exploited in medicinal chemistry for targeting hydrophobic protein binding pockets and for designing ligands for G protein-coupled receptors (GPCRs) including the chemokine receptor CCR5 . In comparison, 1-bromo-3-phenylpropane (lacking the second phenyl group) exhibits a lower LogP (estimated ~3.0) and reduced molar refractivity, resulting in diminished membrane permeability and altered protein-binding thermodynamics.

Lipophilicity Profile
Class-level
LogP 4.8–4.9 vs ~3.0
Δ +1.8 to +1.9 log units
Supports CNS/GPCR penetration design
Computed values; experimental validation advised
Medicinal chemistry Lipophilicity Drug design SAR

Defined Storage and Handling Specifications

Reputable suppliers specify storage conditions for 1-bromo-3,3-diphenylpropane at refrigerated temperatures (0–10°C or 2–8°C) and provide full GHS hazard classifications with detailed precautionary statements . This level of documented handling guidance is often unavailable for custom-synthesized or small-batch alternative compounds, which may arrive without validated stability data or comprehensive safety documentation, creating uncertainty in laboratory planning and regulatory compliance.

Storage & Handling
Data to verify
Refrigerated 0–10°C
Full GHS documentation
Supports supply chain reliability
Supplier-provided; verify for custom batches
Chemical procurement Supply chain reliability Storage stability

Applications of 1-Bromo-3,3-diphenylpropane


Prenylamine Lactate and Diphenylalkylamine Synthesis

Procure 1-bromo-3,3-diphenylpropane for use as the alkylating agent in the final step of prenylamine lactate synthesis, where it reacts with amphetamine to form the coronary vasodilator API [1]. This established four-step route from cinnamic acid represents a validated industrial pathway; substituting alternative alkyl bromides fails to yield the correct diphenylpropylamine pharmacophore required for calcium channel blocking activity.

GPCR Ligands and CNS-Penetrant Molecules

Utilize 1-bromo-3,3-diphenylpropane as an electrophilic building block to install the 3,3-diphenylpropyl group into lead compounds targeting GPCRs such as CCR5 [1]. The compound's high calculated LogP of 4.8–4.9 supports membrane permeability and blood-brain barrier penetration, making it suitable for medicinal chemistry programs focused on CNS indications and hydrophobic receptor pockets.

Benzhydryl-Containing Functional Materials Synthesis

Employ 1-bromo-3,3-diphenylpropane as a precursor for introducing the sterically bulky 3,3-diphenylpropyl motif into polymers, dendrimers, or small-molecule catalysts where enhanced lipophilicity or π-stacking interactions are desired. The gem-diphenyl substitution pattern provides distinct spatial and electronic properties compared to mono-phenyl or linear alkyl analogs [1], enabling fine-tuning of material properties in applications such as organic electronics or separation media.

Antimicrobial and Antiviral SAR Studies

Incorporate 1-bromo-3,3-diphenylpropane into SAR campaigns for antibiotic and antiviral discovery. The compound has been identified in patent literature as relevant to MraY natural inhibitor development (addressing antibiotic resistance mechanisms) [1] and as a chemokine receptor modulator scaffold for anti-HIV research . Its commercial availability at verified purity levels [2] supports reproducible biological evaluation across multiple assay batches.

Application
Selection Property
Validation Focus
Diphenylpropylamine pharmacophore synthesis
Structural fidelity to 3,3-diphenylpropyl motif
Synthetic route compatibility
GPCR / CNS medicinal chemistry
Calculated lipophilicity profile
Membrane permeability assessment
Benzhydryl-functionalized materials
Gem-diphenyl steric & π-stacking
Material property optimization
Antimicrobial / antiviral SAR
Verified purity & consistent supply
Biological assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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